2-(4-methoxyphenyl)-N-(propan-2-yl)acetamide
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Overview
Description
2-(4-methoxyphenyl)-N-(propan-2-yl)acetamide is an organic compound with the molecular formula C12H17NO2. It is characterized by the presence of a methoxyphenyl group and an acetamide group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methoxyphenyl)-N-(propan-2-yl)acetamide typically involves the reaction of 4-methoxyphenylacetic acid with isopropylamine. The reaction is carried out under controlled conditions, often in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and automated systems can further enhance the production process, ensuring high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-methoxyphenyl)-N-(propan-2-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of 2-(4-hydroxyphenyl)-N-(propan-2-yl)acetamide.
Reduction: The carbonyl group in the acetamide can be reduced to form the corresponding amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products Formed
Oxidation: 2-(4-hydroxyphenyl)-N-(propan-2-yl)acetamide
Reduction: 2-(4-methoxyphenyl)-N-(propan-2-yl)ethylamine
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
2-(4-methoxyphenyl)-N-(propan-2-yl)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of pain and inflammation.
Industry: It is used in the production of various chemical products, including dyes and polymers.
Mechanism of Action
The mechanism of action of 2-(4-methoxyphenyl)-N-(propan-2-yl)acetamide involves its interaction with specific molecular targets. The methoxyphenyl group can interact with enzymes and receptors, modulating their activity. The acetamide group can form hydrogen bonds with biological molecules, influencing their function and stability. The exact pathways and targets are still under investigation, but the compound’s structure suggests potential interactions with proteins involved in inflammation and pain signaling.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-hydroxyphenyl)-N-(propan-2-yl)acetamide
- 2-(4-methoxyphenyl)-N-(propan-2-yl)ethylamine
- 2-(4-methoxyphenyl)-N-(methyl)acetamide
Uniqueness
2-(4-methoxyphenyl)-N-(propan-2-yl)acetamide stands out due to its unique combination of a methoxyphenyl group and an acetamide group
Properties
Molecular Formula |
C12H17NO2 |
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Molecular Weight |
207.27 g/mol |
IUPAC Name |
2-(4-methoxyphenyl)-N-propan-2-ylacetamide |
InChI |
InChI=1S/C12H17NO2/c1-9(2)13-12(14)8-10-4-6-11(15-3)7-5-10/h4-7,9H,8H2,1-3H3,(H,13,14) |
InChI Key |
GWPURNRNXJZZBF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(=O)CC1=CC=C(C=C1)OC |
Origin of Product |
United States |
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